molecular formula C12H17NO4 B14493738 O-(2-Hydroxypropyl)-L-tyrosine CAS No. 63245-23-8

O-(2-Hydroxypropyl)-L-tyrosine

Cat. No.: B14493738
CAS No.: 63245-23-8
M. Wt: 239.27 g/mol
InChI Key: WUPSLMCDZFQVGU-LYNSQETBSA-N
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Description

O-(2-Hydroxypropyl)-L-tyrosine is a synthetic tyrosine derivative characterized by a hydroxypropyl group (-CH₂CH(OH)CH₃) attached to the phenolic oxygen of L-tyrosine. This modification enhances its solubility and stability, making it valuable in biomedical research, particularly in drug delivery systems and protein conjugation.

Properties

CAS No.

63245-23-8

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-hydroxypropoxy)phenyl]propanoic acid

InChI

InChI=1S/C12H17NO4/c1-8(14)7-17-10-4-2-9(3-5-10)6-11(13)12(15)16/h2-5,8,11,14H,6-7,13H2,1H3,(H,15,16)/t8?,11-/m0/s1

InChI Key

WUPSLMCDZFQVGU-LYNSQETBSA-N

Isomeric SMILES

CC(COC1=CC=C(C=C1)C[C@@H](C(=O)O)N)O

Canonical SMILES

CC(COC1=CC=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxypropyl)-L-tyrosine typically involves the reaction of L-tyrosine with propylene oxide under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where L-tyrosine is reacted with propylene oxide. The process is carefully controlled to ensure consistent quality and yield. The product is then subjected to rigorous purification processes, including filtration, crystallization, and drying, to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: O-(2-Hydroxypropyl)-L-tyrosine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

O-(2-Hydroxypropyl)-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of protein modifications and enzyme interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of O-(2-Hydroxypropyl)-L-tyrosine involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group enhances its solubility, allowing it to interact more effectively with proteins and enzymes. This interaction can modulate the activity of enzymes and alter the properties of proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, physicochemical properties, and applications of O-(2-Hydroxypropyl)-L-tyrosine and related compounds:

Compound Substituent Molecular Formula Key Properties Primary Applications
This compound -O-CH₂CH(OH)CH₃ C₁₂H₁₇NO₄ Enhanced solubility, biocompatibility Drug delivery, bioconjugation
O-(2-18F-fluoroethyl)-L-tyrosine -O-CH₂CH₂¹⁸F C₁₁H₁₃F¹⁸NO₃ Radiolabeled, high BBB penetration PET imaging for glioblastoma
3-Methyl-L-tyrosine -CH₃ at 3-position C₁₀H₁₃NO₃ Unknown toxicity Research in enzyme inhibition
O-Methyl-D-tyrosine -O-CH₃ C₁₀H₁₃NO₃ pKa 2.24, WGK 3 (environmental hazard) Peptide synthesis, chiral studies
N-[(2S)-2-amino-3-phenylpropyl]-L-tyrosine (22G) -NH-CH₂CH(Ph)NH₂ C₁₈H₂₂N₂O₃ Bulky side chain, hydrophobic Structural biology, ligand design

Notes:

  • O-(2-18F-fluoroethyl)-L-tyrosine demonstrates superior utility in positron emission tomography (PET) due to its blood-brain barrier (BBB) permeability and tumor-specific uptake, unlike the hydroxypropyl variant, which lacks radiolabeling .
  • 3-Methyl-L-tyrosine lacks detailed toxicological data, limiting its translational use compared to compounds with established safety profiles .
  • O-Methyl-D-tyrosine exhibits environmental hazards (WGK 3), necessitating stricter handling protocols than the hydroxypropyl derivative .
Biomedical Imaging
  • O-(2-18F-fluoroethyl)-L-tyrosine is clinically validated for monitoring glioblastoma treatment response via PET, showing higher sensitivity than MRI in detecting tumor recurrence .

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